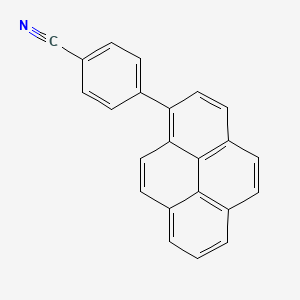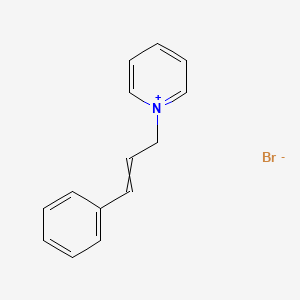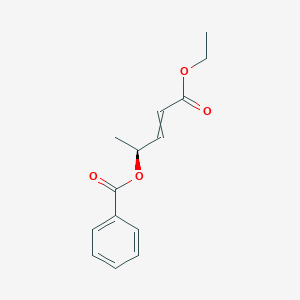![molecular formula C21H24N6 B14241911 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile CAS No. 356775-52-5](/img/structure/B14241911.png)
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile is a complex organic compound known for its unique structure and properties. This compound features a benzene ring substituted at the 2, 4, and 6 positions with 2-(dimethylamino)ethenyl groups, and at the 1, 3, and 5 positions with tricarbonitrile groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile typically involves multi-step organic reactionsThe tricarbonitrile groups are then added using cyanation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tricarbonitrile groups to amines or other functional groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
作用机制
The mechanism of action of 2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino and tricarbonitrile groups can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its antitumor activity.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used as a pharmaceutical intermediate.
1,3,5-Tris(trifluoromethyl)benzene: Known for its unique structural properties.
Uniqueness
2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile stands out due to its combination of dimethylamino and tricarbonitrile groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
356775-52-5 |
|---|---|
分子式 |
C21H24N6 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
2,4,6-tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C21H24N6/c1-25(2)10-7-16-19(13-22)17(8-11-26(3)4)21(15-24)18(20(16)14-23)9-12-27(5)6/h7-12H,1-6H3 |
InChI 键 |
JRVXSAPLAQHUCI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC1=C(C(=C(C(=C1C#N)C=CN(C)C)C#N)C=CN(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)








